molecular formula C8H4Br2O2 B6166685 4,6-dibromo-2,3-dihydro-1-benzofuran-3-one CAS No. 1344889-67-3

4,6-dibromo-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6166685
CAS No.: 1344889-67-3
M. Wt: 291.9
InChI Key:
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Description

4,6-dibromo-2,3-dihydro-1-benzofuran-3-one: is an organic compound belonging to the benzofuran family. This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the benzofuran ring, and a ketone group at the 3 position. It is a derivative of benzofuran, which is known for its wide range of biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dibromo-2,3-dihydro-1-benzofuran-3-one typically involves the bromination of 2,3-dihydro-1-benzofuran-3-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4,6-dibromo-2,3-dihydro-1-benzofuran-3-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various benzofuran derivatives with potential biological activities .

Biology and Medicine: The compound and its derivatives have shown promise in biological studies, particularly in the development of antimicrobial and anticancer agents. The presence of bromine atoms enhances the biological activity of the compound, making it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of dyes, pigments, and other organic compounds .

Mechanism of Action

The exact mechanism of action of 4,6-dibromo-2,3-dihydro-1-benzofuran-3-one depends on its specific application. In antimicrobial studies, the compound is believed to interfere with the bacterial cell wall synthesis or disrupt essential enzymatic processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways .

Comparison with Similar Compounds

Uniqueness: 4,6-dibromo-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 4 and 6 positions enhances its reactivity and potential for further functionalization .

Properties

CAS No.

1344889-67-3

Molecular Formula

C8H4Br2O2

Molecular Weight

291.9

Purity

95

Origin of Product

United States

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